![molecular formula C16H15N3OS B2409597 3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile CAS No. 339278-41-0](/img/structure/B2409597.png)

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

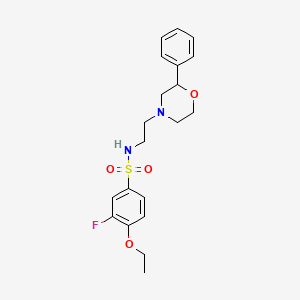

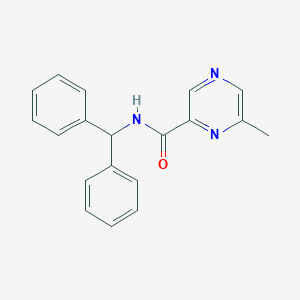

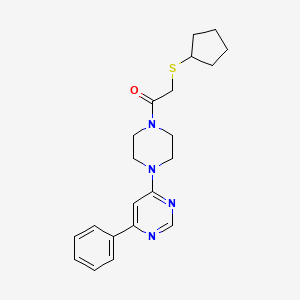

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile, also known as MPTP, is a compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrimidine derivative that has a sulfur-containing group attached to it. This compound has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Applications De Recherche Scientifique

Fluorescence Binding Studies

Research by Meng et al. (2012) explored novel p-hydroxycinnamic acid amides derived from pyrimidine, including compounds structurally related to the queried chemical. These compounds' interactions with bovine serum albumin were studied using fluorescence and UV–vis spectral studies, providing insights into binding dynamics and thermodynamic parameters (Meng et al., 2012).

Synthesis and Biological Activity

Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, noting their broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties, demonstrating the diverse potential of pyrimidine derivatives in therapeutic applications (Bassyouni & Fathalla, 2013).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines, comparable to that of doxorubicin, indicating the significant potential of such derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Corrosion Inhibition

Soltani et al. (2015) investigated pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments. Their study revealed that these compounds effectively prevent corrosion by adsorbing on the metal surface. This application demonstrates the potential of such compounds in industrial settings, particularly in protecting metal infrastructure (Soltani et al., 2015).

Eco-Friendly Synthesis and Biological Activity

Abdallah et al. (2018) synthesized new pyridopyrimidinones derivatives, examining their inhibition behavior for corrosion of carbon steel in acidic solutions. Their research not only contributes to understanding the eco-friendly synthesis of these derivatives but also explores their potential use in industrial corrosion prevention (Abdallah, Shalabi, & Bayoumy, 2018).

Photoelectric Conversion Properties

Wang et al. (2000) researched hemicyanine derivatives, including those structurally related to the queried compound, for their photoelectric conversion properties in nanocrystalline TiO2 electrodes. This study highlights the potential use of such compounds in solar energy conversion, an area of growing importance in renewable energy technologies (Wang et al., 2000).

Propriétés

IUPAC Name |

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-20-15-7-4-13(5-8-15)3-6-14-9-11-18-16(19-14)21-12-2-10-17/h3-9,11H,2,12H2,1H3/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATLPLFHSSUABS-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)

![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)

![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)